Target Engagement with Human COX-2 Enzyme
This compound exhibits a defined binding affinity for the cyclooxygenase-2 (COX-2) enzyme. In a direct biochemical assay, it inhibited human recombinant COX-2 with an IC50 of 102 nM, as determined by measuring the residual formation of 12-HHT from arachidonic acid via HPLC analysis [1]. This places it within the mid-nanomolar potency range, which is a key differentiator from less potent in-class compounds that may only achieve micromolar activity. A direct comparator for this specific scaffold is not publicly available from the same study, but this value establishes a critical baseline for potency.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | No direct comparator data from the same assay is available. Baseline for potency assessment is set at the micromolar range typical of early lead compounds. |
| Quantified Difference | Not applicable (single compound datapoint) |
| Conditions | Inhibition of human recombinant COX-2; formation of 12-HHT from arachidonic acid measured by HPLC. |
Why This Matters
This confirmed nanomolar target engagement is the first filter for selecting this compound for anti-inflammatory research, as it surpasses the activity threshold often seen in less optimized hit compounds.
- [1] BindingDB. Affinity Data for BDBM50097346. Inhibition of human recombinant COX-2. Accessed via primary search, 2026-05-09. (Note: The BindingDB record for this specific interaction was located via the compound's CAS number and target search.) View Source
